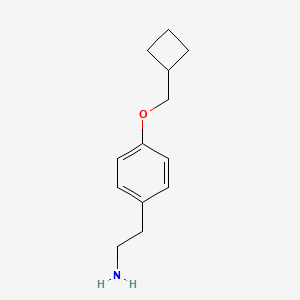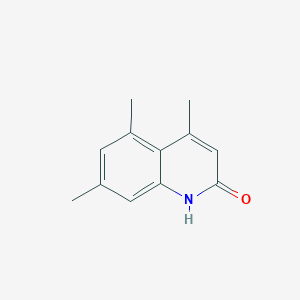
4,5,7-trimethylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-trimethylquinolin-2(1H)-one, also known as TMQ, is a naturally occurring quinone compound that can be found in a variety of plant species. It is a powerful antioxidant and has been studied extensively for its potential therapeutic and industrial applications. TMQ has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidative activities. In addition, TMQ has been used as an industrial catalyst in the production of polymers, pharmaceuticals, and other chemicals.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumour Properties
- Antimicrobial and Antitumour Activities : Lipid-like organosilicon derivatives of hydroxyethyl tetrahydro(iso)quinoline exhibit significant antimicrobial activity against gram-positive and gram-negative bacterial strains and fungi. They also possess selective cytotoxicity towards tumour cells, suggesting potential use in cancer treatment and infection management in cancer patients (Zablotskaya et al., 2018).
Luminescent Properties for Applications in Material Science
- Luminescent Properties : A study on a Zn complex based on an 8-hydroxyquinoline group containing a 3,5-bis(trifluoromethyl) benzene unit revealed yellow luminescence in both solution and solid state. This suggests potential applications in material sciences, particularly in developing luminescent materials (Huo, Zhu, & Hu, 2010).
Synthesis for Industrial and Medical Applications
- Synthesis and Applications : The synthesis of derivatives like 4,7-Dimethylquinoline-2-carboxaldehyde and their transformation into formazans have implications for their use as analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. These compounds are being explored for their potential as anticancer reagents and substances active against HIV (Aydemir & Kaban, 2018).
Anticancer Activity
Anticancer Potential : Various derivatives of 7-amino-4-methylquinolin2(1H)-one have shown selective activity against cancer cells, differing in their effectiveness against various cancer types. Some derivatives also inhibit cell migration, making them a promising starting point for developing new anticancer drugs (Kubica et al., 2018).
Tumor-Vascular Disrupting Agents : A derivative of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated significant inhibition of tumor growth in mice without notable toxicity, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Fluorimetric Applications
- Fluorimetric Properties : The study of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) for its fluorescence emission revealed potential applications in the analysis of polymer additives and specific rubber samples, indicating its usefulness in material analysis (Moldovan et al., 2006).
Eigenschaften
IUPAC Name |
4,5,7-trimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-8(2)12-9(3)6-11(14)13-10(12)5-7/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNDOKQKPLVQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)NC2=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7-trimethylquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

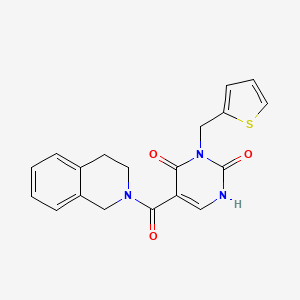
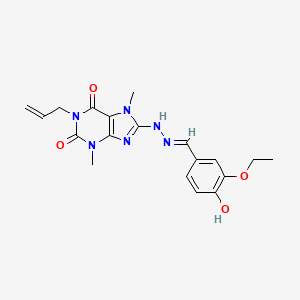
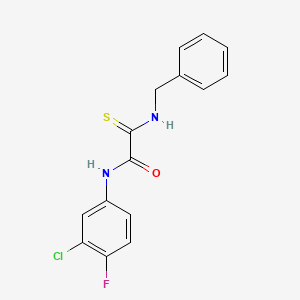

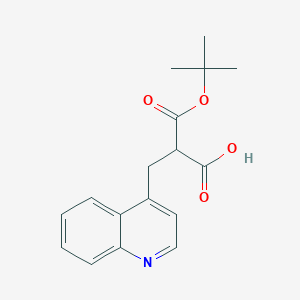
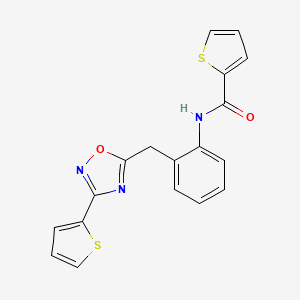
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2968881.png)

![3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2968884.png)
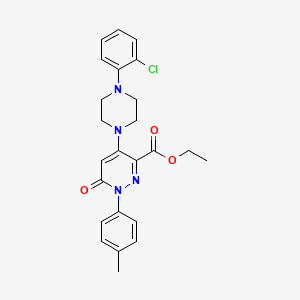
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2968887.png)
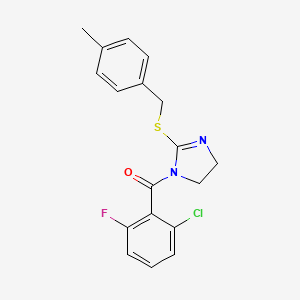
![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)
